1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H15Cl2N5O and its molecular weight is 352.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H14Cl2N4O
- Molecular Weight : 299.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its role as a succinate dehydrogenase (SDH) inhibitor , which is crucial in the metabolic pathways of various organisms. This inhibition can lead to:
- Fungicidal Activity : The compound has been shown to effectively control pathogenic fungi by disrupting their energy production pathways. It has demonstrated efficacy against species such as Rhizoctonia solani and Botrytis cinerea, enhancing crop resilience and yield .
- Anticancer Properties : Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism appears to be linked to apoptosis induction through caspase activation pathways. For instance, compounds with similar structures have shown increased apoptosis in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) through the activation of caspases 3, 8, and 9 .
Efficacy in Agricultural Applications
The compound's application as a fungicide is well documented. In a study involving agricultural crops, formulations containing this compound demonstrated:
Effect | Observation |
---|---|
Pathogen Control | Effective against Rhizoctonia solani |
Enhanced Root Growth | Improved physiological effects on crops |
Yield Improvement | Increased crop yield under controlled conditions |
These findings underline the potential for using this compound in sustainable agriculture practices by minimizing chemical inputs while maximizing crop health .
Case Study 1: Fungicidal Efficacy
In a controlled field trial, a formulation containing this compound was tested against Botrytis cinerea. The results indicated a significant reduction in disease incidence compared to untreated controls, showcasing its potential as an effective agricultural fungicide.
Case Study 2: Anticancer Activity
A recent study evaluated the anticancer properties of related pyrazolo compounds against various cancer cell lines. The results indicated that these compounds could induce apoptosis more effectively than traditional chemotherapeutics like cisplatin. The mechanism involved modulation of apoptotic pathways and inhibition of cell proliferation through caspase activation .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O/c1-9(7-23-2)21-14-11-6-20-22(15(11)19-8-18-14)10-3-4-12(16)13(17)5-10/h3-6,8-9H,7H2,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKRUUYCZJEUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.